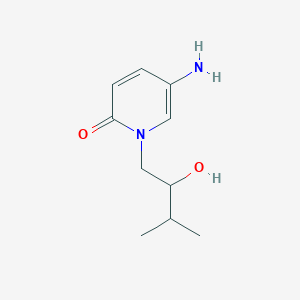
5-Amino-1-(2-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-(2-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one is a complex organic compound with a unique structure that includes an amino group, a hydroxy group, and a dihydropyridinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dihydropyridinone Ring: The initial step involves the cyclization of a suitable precursor to form the dihydropyridinone ring. This can be achieved through a condensation reaction between an aldehyde and an amine in the presence of a catalyst.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the dihydropyridinone intermediate.
Addition of the Hydroxy Group: The hydroxy group is added via a hydroxylation reaction, often using a hydroxylating agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
5-Amino-1-(2-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydroxy groups can participate in substitution reactions, where they are replaced by other functional groups. Typical reagents include halogenating agents and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and acylating agents (e.g., acetic anhydride).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives.
科学的研究の応用
5-Amino-1-(2-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It serves as a model compound for understanding biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism by which 5-Amino-1-(2-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
類似化合物との比較
Similar Compounds
5-Oxohexanoic Acid: This compound shares a similar structural motif with 5-Amino-1-(2-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one but lacks the amino and hydroxy groups.
2-Hydroxy-3-methylbutanoic Acid: Similar in structure but differs in the absence of the dihydropyridinone ring.
1,2-Dihydropyridin-2-one: The core structure is similar, but it lacks the amino and hydroxy substituents.
Uniqueness
What sets this compound apart from these similar compounds is the presence of both amino and hydroxy groups attached to the dihydropyridinone ring. This unique combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C10H16N2O2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
5-amino-1-(2-hydroxy-3-methylbutyl)pyridin-2-one |
InChI |
InChI=1S/C10H16N2O2/c1-7(2)9(13)6-12-5-8(11)3-4-10(12)14/h3-5,7,9,13H,6,11H2,1-2H3 |
InChIキー |
HBJQLLXPZWFCJC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CN1C=C(C=CC1=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


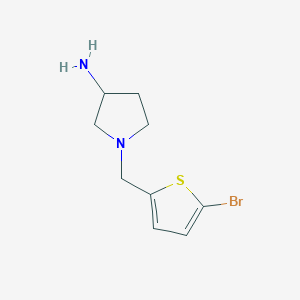
![2-Methyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B15279001.png)
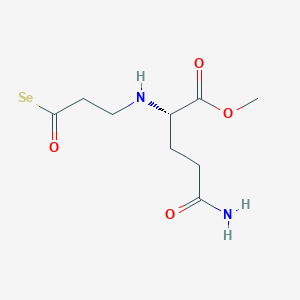

![(4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15279026.png)
![3-Methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylic acid](/img/structure/B15279029.png)
![6-Bromo-7-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B15279030.png)
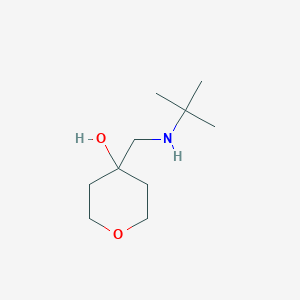


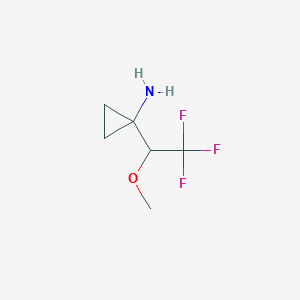
![Bicyclo[3.2.1]octane-1-carboxamide](/img/structure/B15279076.png)
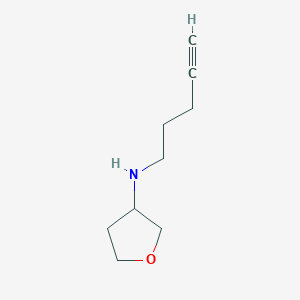
![5-[(6-Methoxy-8-quinolyl)amino]pentanenitrile](/img/structure/B15279084.png)
